molecular formula C11H15N5O3S B8089300 5'-Deoxy-5'-methylthioadenosine-d3

5'-Deoxy-5'-methylthioadenosine-d3

Cat. No.: B8089300
M. Wt: 300.35 g/mol
InChI Key: WUUGFSXJNOTRMR-YZLHILBGSA-N
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Description

5’-Deoxy-5’-methylthioadenosine-d3: is a deuterated analog of 5’-Deoxy-5’-methylthioadenosine, a naturally occurring nucleoside. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling. It plays a significant role in various biochemical processes, including polyamine biosynthesis and the methionine salvage pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxy-5’-methylthioadenosine-d3 typically involves the deuteration of 5’-Deoxy-5’-methylthioadenosine. The process includes the incorporation of deuterium atoms into the methylthio group. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents .

Industrial Production Methods: Industrial production of 5’-Deoxy-5’-methylthioadenosine-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5’-Deoxy-5’-methylthioadenosine-d3 is used as an internal standard in mass spectrometry for the quantification of 5’-Deoxy-5’-methylthioadenosine. It helps in accurate measurement and analysis of biochemical samples .

Biology: In biological research, this compound is used to study the methionine salvage pathway and polyamine biosynthesis. It serves as a substrate for enzymes like methylthioadenosine phosphorylase, providing insights into cellular metabolism .

Medicine: The compound has potential therapeutic applications in cancer research. It has been shown to inhibit tumor cell proliferation and induce apoptosis in leukemia cells. It also affects the tumor microenvironment by controlling inflammation .

Industry: In the pharmaceutical industry, 5’-Deoxy-5’-methylthioadenosine-d3 is used in the development of drugs targeting metabolic pathways. Its stable isotopic labeling makes it valuable for pharmacokinetic studies .

Mechanism of Action

5’-Deoxy-5’-methylthioadenosine-d3 exerts its effects by acting as a substrate for methylthioadenosine phosphorylase. This enzyme catalyzes the cleavage of the compound, leading to the production of adenine and methylthioribose. These products are further utilized in the methionine salvage pathway and polyamine biosynthesis . The compound also inhibits protein carboxymethyltransferase, affecting various cellular processes .

Comparison with Similar Compounds

Uniqueness: 5’-Deoxy-5’-methylthioadenosine-d3 is unique due to its stable isotopic labeling, which makes it an ideal internal standard for mass spectrometry. Its deuterated form provides enhanced stability and accuracy in analytical measurements compared to its non-deuterated analog .

Properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(trideuteriomethylsulfanylmethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUGFSXJNOTRMR-YZLHILBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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